molecular formula C12H10N6O3 B2576052 N-(1,2-oxazol-3-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1334372-05-2

N-(1,2-oxazol-3-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2576052
CAS No.: 1334372-05-2
M. Wt: 286.251
InChI Key: HRFPUTHGQGNFKN-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring a dihydropyridazinone core linked to an oxazole moiety via an acetamide bridge, with a pyrazole substituent at the 3-position of the dihydropyridazinone ring. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or enzymatic modulation. The dihydropyridazinone scaffold is known for its planar conformation, facilitating interactions with hydrophobic binding pockets, while the pyrazole and oxazole groups contribute to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3/c19-11(14-9-4-7-21-16-9)8-18-12(20)3-2-10(15-18)17-6-1-5-13-17/h1-7H,8H2,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFPUTHGQGNFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propionamide

  • Core: Dihydropyridine (vs. dihydropyridazinone in the target compound).
  • Key Differences : The tetrazole-phenyl group replaces the oxazole-acetamide chain. Tetrazole, a bioisostere for carboxylic acids, enhances metabolic stability but may reduce solubility compared to the oxazole group .
  • Hypothetical Impact : Likely targets phosphodiesterases due to dihydropyridine’s role in cyclic nucleotide modulation.

Compound B : 2-(4-Ethoxyphenyl)-1,3-benzothiazole

  • Core: Benzothiazole (vs. dihydropyridazinone).
  • Key Differences : Ethoxyphenyl substituent increases lipophilicity (hypothetical LogP = 4.2) compared to the target compound’s pyrazole-oxazole system (LogP = 2.1).

Compound C : 3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile

  • Core: Shared dihydropyridazinone and pyrazole with the target compound.
  • Key Differences : Addition of a piperidinylmethyl-pyrazine-carbonitrile side chain introduces steric bulk and electron-withdrawing effects.
  • Hypothetical Impact: Enhanced kinase selectivity due to pyrazine’s planar structure but reduced solubility from the cyano group .

Compound D : 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

  • Core: Cyclopenta-fused pyridazine (vs. non-fused dihydropyridazinone).
  • Hypothetical Impact : Targets apoptosis regulators via piperidine-pyrrolidinyl interactions .

Physicochemical and Pharmacokinetic Trends

Table 1 : Comparative Analysis of Key Features

Compound Core Structure Key Substituents Hypothetical LogP Potential Target
Target Compound Dihydropyridazinone Oxazol-3-yl, Pyrazol-1-yl 2.1 Kinase X
Compound A Dihydropyridine Tetrazol-5-yl phenyl, Propionamide 3.5 Phosphodiesterase
Compound B Benzothiazole Ethoxyphenyl 4.2 Antimicrobial target
Compound C Dihydropyridazinone Piperidinylmethyl, Pyrazine-2-carbonitrile 2.8 Kinase Y
Compound D Cyclopenta-pyridazine Pyrrolidinyl pyrimidine, Piperidine 3.0 Apoptosis regulator
  • Solubility : The target compound’s oxazole and pyrazole groups improve aqueous solubility (LogP = 2.1) compared to Compound B (LogP = 4.2).
  • Metabolic Stability: Compound C’s cyano group may reduce hepatic clearance but poses toxicity risks, whereas the target compound’s acetamide bridge is less metabolically labile .

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